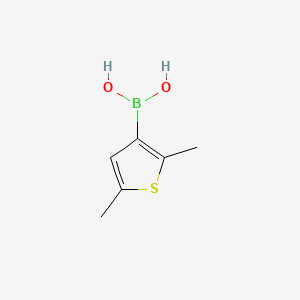

2,5-Dimethylthiophene-3-boronic acid

Description

Properties

IUPAC Name |

(2,5-dimethylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO2S/c1-4-3-6(7(8)9)5(2)10-4/h3,8-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQHMNWNEOZRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC(=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670556 | |

| Record name | (2,5-Dimethylthiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-23-0 | |

| Record name | B-(2,5-Dimethyl-3-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylthiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylthiophene-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dimethylthiophene-3-boronic acid CAS number and properties

An In-Depth Technical Guide to 2,5-Dimethylthiophene-3-boronic acid (CAS: 162607-23-0) for Advanced Research and Drug Development

Introduction

This compound is a specialized heterocyclic organic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique structure, combining a thiophene ring with a reactive boronic acid moiety, makes it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and materials science. Thiophene derivatives are known for their favorable pharmacokinetic properties and their ability to act as bioisosteres for phenyl rings, often leading to enhanced biological activity and improved metabolic profiles in drug candidates. The boronic acid group, a cornerstone of palladium-catalyzed cross-coupling reactions, provides a direct and efficient handle for constructing complex molecular architectures.

This guide offers a comprehensive overview of this compound, delving into its chemical properties, synthesis, reactivity, and applications. It is designed to serve as a technical resource for scientists and drug development professionals, providing not only procedural details but also the underlying scientific principles that govern its use. A notable application of this compound is its use as an intermediate in the development of KRAS G12C inhibitors, which are at the forefront of targeted cancer therapy for diseases such as pancreatic, colorectal, and lung cancer.

Chemical Identity and Properties

Accurate identification and understanding of a compound's physical and chemical properties are foundational to its successful application in research and development.

Identifiers and Chemical Structure

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| CAS Number | 162607-23-0 |

| Molecular Formula | C₆H₉BO₂S |

| Molecular Weight | 156.01 g/mol |

| IUPAC Name | (2,5-dimethylthiophen-3-yl)boronic acid |

| SMILES | CC1=CC(B(O)O)=C(C)S1 |

| InChI Key | RFQHMNWNEOZRLK-UHFFFAOYSA-N |

Physicochemical Properties

These properties are crucial for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Physical Form | Solid, white powder | |

| Melting Point | 180-183 °C | |

| Boiling Point | 311.4 ± 52.0 °C (Predicted) | |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water and organic solvents |

Synthesis and Mechanistic Considerations

While commercial suppliers provide this reagent, understanding its synthesis is vital for process development and cost-effective scale-up. The preparation of aryl boronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.

Proposed Synthetic Workflow

A common and effective method involves the ortho-lithiation of a suitable thiophene precursor followed by borylation. The logical starting material would be 3-bromo-2,5-dimethylthiophene. The bromine atom directs the metalation and is subsequently replaced.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for boronic acid synthesis.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 3-bromo-2,5-dimethylthiophene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

-

Causality: The extremely low temperature is critical to prevent side reactions and ensure regioselective lithiation at the 3-position. n-BuLi is a strong enough base to facilitate the halogen-metal exchange.

-

-

Borylation: After stirring for 1 hour at -78 °C, add triisopropyl borate (1.2 equiv) dropwise. The borate ester is used in slight excess to ensure complete consumption of the highly reactive lithiated intermediate.

-

Quenching and Hydrolysis: Allow the reaction to warm slowly to room temperature and stir for 12 hours. Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl).

-

Causality: The acidic workup protonates the boronate ester, leading to hydrolysis and formation of the final boronic acid.

-

-

Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized centers.

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki Coupling

-

Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base such as potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

-

Trustworthiness: Using a slight excess of the boronic acid and a stronger, non-nucleophilic base like K₃PO₄ often drives the reaction to completion and minimizes side reactions like protodeboronation.

-

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%), to the vessel.

-

**Sol

Synthesis and characterization of 2,5-Dimethylthiophene-3-boronic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylthiophene-3-boronic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and applications of this compound (CAS 162607-23-0). This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions. This document offers field-proven insights and detailed protocols to enable scientists and drug development professionals to effectively synthesize and utilize this valuable compound.

Introduction: The Strategic Value of Thiophene Boronic Acids

Thiophene-based boronic acids are indispensable reagents in modern organic synthesis. The thiophene motif is a key structural component in numerous pharmaceuticals and organic electronic materials. Boronic acids, in turn, serve as crucial partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient and modular construction of complex biaryl and heteroaryl structures.[1]

This compound is a particularly valuable building block. The methyl groups at the 2- and 5-positions provide steric handles that can influence the conformation of resulting coupled products and enhance solubility in organic solvents. The boronic acid functionality at the 3-position allows for regioselective coupling, providing access to a wide array of specifically substituted thiophene derivatives. Recent studies have highlighted its potential as a fragment in the development of KRAS G12C inhibitors, targeting a critical mutation in various cancers, including pancreatic, colorectal, and lung cancer.

Synthesis Pathway: A Two-Step Approach

A robust and scalable synthesis of this compound can be achieved through a two-step sequence starting from commercially available 2,5-dimethylthiophene. The strategy involves the regioselective bromination at the 3-position, followed by a halogen-metal exchange and subsequent borylation.

Step 1: Synthesis of 3-Bromo-2,5-dimethylthiophene (Intermediate)

Principle: Direct bromination of 2,5-dimethylthiophene with a suitable brominating agent, such as N-Bromosuccinimide (NBS), in a polar aprotic solvent provides the key intermediate, 3-bromo-2,5-dimethylthiophene. The methyl groups at the 2- and 5-positions direct the electrophilic substitution to the vacant 3- or 4-positions.

Experimental Protocol:

-

To a solution of 2,5-dimethylthiophene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual bromine, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 3-bromo-2,5-dimethylthiophene.

Step 2: Synthesis of this compound

Principle: The core of this synthesis is a lithiation-borylation reaction.[2][3][4] The bromo-substituted thiophene undergoes a halogen-metal exchange with an organolithium reagent at low temperature to form a highly reactive thienyllithium species. This intermediate is then trapped with a borate ester, followed by acidic workup to yield the desired boronic acid.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-bromo-2,5-dimethylthiophene (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

-

To the resulting thienyllithium solution, add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by washing the solid with a non-polar solvent like hexanes to remove non-polar impurities.

Caption: Synthetic workflow for this compound.

Purification, Handling, and Stability

Boronic acids can be challenging to purify due to their polar nature and their tendency to form cyclic anhydrides (boroxines) upon dehydration.

-

Purification: The crude product is often a solid that can be purified by recrystallization. If impurities persist, a biphasic wash with a non-polar solvent (like hexanes) and a slightly acidic aqueous layer can be effective. Alternatively, forming a boronate ester (e.g., with pinacol) allows for easier purification via chromatography, followed by hydrolysis back to the boronic acid.

-

Handling: this compound is a solid that should be handled in a well-ventilated area. It is known to be an eye irritant.

-

Stability: While relatively stable, boronic acids can undergo slow decomposition. It is advisable to store the compound in a cool, dry place under an inert atmosphere. Prolonged storage or heating can lead to the formation of the corresponding boroxine, which may affect reactivity in subsequent coupling reactions.

In-Depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR | Methyl Protons (C2-CH₃, C5-CH₃): Two singlets around δ 2.2-2.8 ppm. Thiophene Proton (C4-H): A singlet around δ 7.0-7.5 ppm. Boronic Acid Protons (B(OH)₂): A broad singlet, typically between δ 4.5-8.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | Methyl Carbons: Resonances around δ 15-20 ppm. Thiophene Ring Carbons: Four distinct signals in the aromatic region (δ 120-150 ppm). The carbon attached to boron (C3) may be broad or unobserved due to quadrupolar relaxation.[5] |

| ¹¹B NMR | A broad singlet in the range of δ 28-33 ppm, characteristic of a trigonal planar (sp²) boronic acid.[5][6] |

| Mass Spec. (HRMS) | Molecular Formula: C₆H₉BO₂S. Exact Mass: 156.0416. Expected [M+H]⁺: 157.0494. |

| IR Spectroscopy | O-H Stretch: A broad band around 3200-3500 cm⁻¹. C-H Stretch (aromatic/aliphatic): Peaks around 2900-3100 cm⁻¹. B-O Stretch: A strong, characteristic band around 1350 cm⁻¹. |

Applications in Research and Development

The primary application of this compound is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the thiophene ring (at the C3 position) and a variety of sp²-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery: The thiophene scaffold is a bioisostere for the phenyl ring and is prevalent in many approved drugs. The ability to use this compound to introduce this specific, substituted heterocycle into drug candidates is highly valuable. As mentioned, it has been identified as a key fragment for developing inhibitors of the KRAS G12C oncoprotein, a significant target in cancer therapy.

Safety and Handling

-

Hazard Classifications: Causes serious eye irritation (H319).

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

References

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). Journal of Chemical Education. Available at: [Link]

- Baldwin, J. E., et al. (n.d.). 1lB NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN 2.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform

- 11 B NMR Chemical Shifts. (n.d.).

-

Increments for H and C NMR chemical shifts in pinacol arylboronates. (2009). Magnetic Resonance in Chemistry. Available at: [Link]

-

boronic esters - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

- Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound, 95% - Fisher Scientific. (n.d.). Fisher Scientific. Available at: [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal. Available at: [Link]

- Lithiation-Borylation Methodology and Its Applic

- Standard Lithiation–Boryl

- Method for producing Suzuki coupling compound catalysed by a nickel compound. (n.d.).

-

2,5-Dimethylthiophene - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

- Lithiation–Borylation Methodology and Its Application in Synthesis. (2014). Accounts of Chemical Research.

- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015). Molecules.

- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)

-

Lithiation—Borylation Methodology - University of Bristol Research Portal. (2019). University of Bristol. Available at: [Link]

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal.

- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2021). Scientific Reports.

- Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. (2022). Organic Letters.

Sources

- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. rsc.org [rsc.org]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

2,5-Dimethylthiophene-3-boronic acid stability and solubility

An In-depth Technical Guide to the Stability and Solubility of 2,5-Dimethylthiophene-3-boronic acid

Abstract

This technical guide provides a comprehensive analysis of the stability and solubility of this compound, a key building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. As a Senior Application Scientist, this document moves beyond a simple recitation of properties, offering a nuanced exploration of the underlying chemical principles that govern its behavior. We will delve into the primary degradation pathways, including oxidative deboronation, protodeboronation, and boroxine formation, providing actionable strategies for mitigation. Furthermore, a detailed examination of its solubility profile across a range of common laboratory solvents is presented, supplemented by robust, field-tested protocols for empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals with the expert knowledge required to confidently handle, store, and utilize this versatile reagent, thereby optimizing reaction outcomes and ensuring the integrity of their research.

Core Physicochemical Properties

This compound is a crystalline solid whose utility is fundamentally linked to its physical and chemical characteristics. A foundational understanding of these properties is paramount for its effective application.

| Property | Value | Source |

| CAS Number | 162607-23-0 | |

| Molecular Formula | C₆H₉BO₂S | |

| Molecular Weight | 156.01 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 180-183 °C | [1] |

| pKa | ~8.42 (Predicted) | [1] |

Stability Profile: A Multifaceted Consideration

While this compound is considered a relatively stable compound, its long-term integrity and reactivity can be compromised by thermal, oxidative, and hydrolytic stress.[] Understanding these degradation routes is critical for accurate stoichiometric calculations and reproducible synthetic results.

Thermal Stability

The compound is generally stable at room temperature and under refrigerated or freezer conditions.[] However, it is susceptible to thermal decomposition at elevated temperatures. Studies have indicated that decomposition can occur at temperatures exceeding 100°C.[] Therefore, for reactions requiring high temperatures, the stability of the boronic acid under the specific reaction conditions should be carefully evaluated.

Common Degradation Pathways for Boronic Acids

Boronic acids, as a class, are susceptible to several degradation pathways that can impact their purity and efficacy in chemical reactions.

-

Oxidative Deboronation : This is a significant degradation pathway for boronic acids, particularly in biological contexts or in the presence of reactive oxygen species (ROS).[3][4] The carbon-boron bond is cleaved, resulting in the formation of the corresponding alcohol (2,5-dimethylthiophen-3-ol) and boric acid.[5] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-shift of the organic substituent from the boron to the oxygen atom.[4][5]

-

Protodeboronation : This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding 2,5-dimethylthiophene. This pathway is often facilitated in aqueous or protic media and its rate can be highly dependent on pH.[3]

-

Anhydride Formation (Boroxines) : In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[6] This is often a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by the presence of water.[3] The formation of boroxines can complicate analysis and stoichiometry if not accounted for.

Caption: Major degradation pathways for boronic acids.

Storage and Handling Recommendations

To maintain the chemical integrity of this compound, the following storage and handling procedures are recommended:

-

Storage : The compound should be stored in a cool, dry, and dark place.[1] For long-term storage, it is advisable to keep it in a tightly sealed container in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Handling : As with all boronic acids, it is prudent to handle the material in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Avoid exposure to excessive moisture and incompatible substances like strong oxidizing agents.[8][9]

Solubility Profile: A Guide for the Synthetic Chemist

The solubility of this compound is a critical parameter for its use in synthesis, influencing reaction kinetics, purification, and formulation.

General Solubility Characteristics

This compound exhibits solubility in water and a range of common organic solvents.[] The presence of the polar boronic acid group contributes to its solubility in protic solvents, while the lipophilic 2,5-dimethylthiophene moiety allows for dissolution in various organic media.

The following table summarizes the qualitative solubility of this compound in several common laboratory solvents:

| Solvent | Solubility | Source |

| Water | Soluble | [] |

| Methanol | Soluble | [] |

| Ethanol | Soluble | [] |

| Acetonitrile | Soluble | [] |

| Chloroform | Sparingly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (heating may be required) | [1] |

It is important to note that for boronic acids in general, ethers and ketones are often good solvents, while hydrocarbons are typically poor solvents.[10] This low solubility in hydrocarbons can be advantageously used for the removal of organic impurities during purification.[10]

Experimental Protocols for Stability and Solubility Assessment

To provide researchers with practical tools for evaluating the properties of this compound, the following detailed experimental protocols are provided.

Protocol for Assessing Solution Stability via HPLC-UV

This protocol outlines a method to assess the stability of this compound in a chosen solvent over time.

Caption: Workflow for HPLC-based stability assessment.

Methodology:

-

Stock Solution Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution.

-

Sample Incubation : Dispense the stock solution into several sealed vials. Store these vials under various conditions to be tested (e.g., room temperature, 40°C, exposure to light, protected from light).

-

Initial Analysis (t=0) : Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) and inject it into the HPLC system. Record the initial peak area and retention time of the main compound.

-

Time-Point Analysis : At predetermined time intervals (e.g., 6, 12, 24, 48, and 168 hours), take an aliquot from each storage condition, dilute it in the same manner as the initial sample, and analyze it by HPLC.

-

Data Analysis : For each time point, calculate the percentage of the remaining this compound by comparing its peak area to the peak area at t=0. The appearance and growth of new peaks may indicate degradation products.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for shake-flask solubility determination.

Methodology:

-

Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).

-

Phase Separation : After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Quantification : Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation : Determine the concentration of the diluted sample against a standard curve. Back-calculate to determine the concentration in the original undiluted supernatant, which represents the equilibrium solubility.

Conclusion

This compound is a valuable and relatively stable reagent when appropriate storage and handling protocols are observed. Its susceptibility to thermal degradation, oxidative deboronation, and protodeboronation are manageable risks that can be mitigated through careful experimental design. The compound's favorable solubility in a range of organic solvents further enhances its utility in synthetic applications. By leveraging the insights and protocols detailed in this guide, researchers can effectively harness the synthetic potential of this compound, ensuring the reliability and success of their chemical transformations.

References

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

-

American Chemical Society. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Retrieved from [Link]

-

FASEB. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

-

PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Retrieved from [Link]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from [Link]

-

American Chemical Society. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

PubMed Central. (n.d.). Emergent Organoboron Acid Catalysts. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

-

University of Bath. (n.d.). Boronic Acid-Catalysed Dehydrative Synthesis. Retrieved from [Link]

-

IntechOpen. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Retrieved from [Link]

-

American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Synergy of boric acid and added salts in the catalytic dehydration of hexoses to 5-hydroxymethylfurfural in water. Green Chemistry. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 95%. Retrieved from [Link]

-

National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. laballey.com [laballey.com]

- 9. fishersci.com [fishersci.com]

- 10. d-nb.info [d-nb.info]

Spectroscopic Characterization of 2,5-Dimethylthiophene-3-boronic acid: A Technical Guide

The Emergence of 2,5-Dimethylthiophene-3-boronic Acid as a Novel KRAS G12C Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in cancer therapy. The discovery of covalent inhibitors has marked a significant breakthrough, with drugs like sotorasib and adagrasib paving the way. This technical guide delves into the promising potential of a novel small molecule, 2,5-Dimethylthiophene-3-boronic acid, as a next-generation KRAS G12C inhibitor. While detailed public data on this specific compound is emerging, this guide will explore its hypothesized mechanism of action, the underlying scientific principles, and a comprehensive framework for its preclinical evaluation. We will dissect the KRAS G12C signaling pathway, propose a mechanism for covalent engagement by the boronic acid warhead, and provide detailed protocols for the biochemical and cell-based assays necessary to validate its efficacy and selectivity. This document serves as a foundational resource for researchers aiming to investigate and develop this and other novel thiophene-based boronic acids as potent and selective anti-cancer agents.

Introduction: The KRAS G12C Challenge and the Rise of Covalent Inhibitors

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that acts as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This process regulates critical cellular functions, including cell growth, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream signaling pathways, such as the MAPK and PI3K/mTOR pathways, which promote uncontrolled cell proliferation and survival.[1]

The KRAS G12C mutation, where glycine at codon 12 is replaced by a cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] This mutation locks the KRAS protein in a constitutively active state, perpetually signaling for cell growth and division.[2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep allosteric pockets.[3]

The paradigm shifted with the development of covalent inhibitors that specifically target the mutant cysteine residue in KRAS G12C.[3] These inhibitors, such as the FDA-approved sotorasib and adagrasib, bind irreversibly to the cysteine, locking the protein in its inactive, GDP-bound state.[2][3] This groundbreaking approach has opened a new chapter in precision oncology.

This compound: A Novel Covalent Inhibitor Candidate

Emerging evidence suggests that this compound is a promising KRAS G12C inhibitor with potential applications in treating pancreatic, colorectal, and lung cancers.[] Preclinical studies have indicated its ability to inhibit the growth and proliferation of cancer cells and induce apoptosis, possibly through the inhibition of the PI3K/AKT signaling pathway.[]

The core of its potential lies in the dual functionality of its structure: the thiophene scaffold and the boronic acid warhead. Thiophene and its derivatives are well-established pharmacophores in medicinal chemistry, known for their diverse biological activities and favorable pharmacokinetic properties.[5] Boronic acids are known to form reversible covalent bonds with nucleophilic amino acid residues like serine and cysteine.[6] This covalent interaction is central to the hypothesized mechanism of action against KRAS G12C.

Hypothesized Mechanism of Covalent Inhibition

We propose that this compound acts as a covalent inhibitor of KRAS G12C by forming a stable adduct with the mutant cysteine-12 residue. The electrophilic boron atom of the boronic acid is susceptible to nucleophilic attack by the thiol group of the cysteine. This interaction is hypothesized to lock KRAS G12C in its inactive, GDP-bound state, thereby abrogating downstream signaling.

Figure 1: Hypothesized mechanism of KRAS G12C inhibition by this compound.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A rigorous preclinical evaluation is essential to validate the potential of this compound as a KRAS G12C inhibitor. The following sections outline the key experimental protocols.

Biochemical Assays: Quantifying Target Engagement and Potency

Biochemical assays are the first step to directly measure the interaction between the compound and the target protein.

This assay measures the ability of the inhibitor to lock KRAS G12C in the GDP-bound state by preventing nucleotide exchange.

Protocol:

-

Protein Preparation: Purify recombinant human KRAS G12C protein.

-

Fluorescent Labeling: Prepare a fluorescently labeled GDP analog (e.g., mant-GDP).

-

Assay Setup: In a 384-well plate, incubate KRAS G12C with varying concentrations of this compound.

-

Initiate Exchange: Add a GEF (e.g., SOS1) and an excess of unlabeled GTP.

-

Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced.

-

Data Analysis: Calculate the IC50 value, representing the concentration of inhibitor required to inhibit 50% of nucleotide exchange.

SPR provides real-time kinetic data on the binding and dissociation of the inhibitor to the target protein.

Protocol:

-

Chip Preparation: Immobilize purified KRAS G12C protein on a sensor chip.

-

Binding Analysis: Flow varying concentrations of this compound over the chip surface.

-

Measurement: Detect changes in the refractive index at the chip surface, which are proportional to the mass of bound inhibitor.

-

Data Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Cell-Based Assays: Assessing Cellular Activity and Selectivity

Cell-based assays are crucial for evaluating the inhibitor's activity in a more biologically relevant context.

This assay measures the inhibition of a key downstream effector in the KRAS signaling pathway.

Protocol:

-

Cell Culture: Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H358).

-

Compound Treatment: Treat the cells with a dose-response of this compound for a defined period.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blot or ELISA: Measure the levels of phosphorylated ERK (p-ERK) and total ERK.

-

Data Analysis: Calculate the IC50 for p-ERK inhibition.

This assay determines the effect of the inhibitor on the growth and survival of cancer cells.

Protocol:

-

Cell Seeding: Seed KRAS G12C mutant and wild-type KRAS cell lines in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Measurement: Use a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay to measure cell viability.

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) and assess the selectivity for KRAS G12C mutant cells.

Figure 2: A generalized workflow for the preclinical evaluation of a novel KRAS G12C inhibitor.

Data Presentation and Interpretation

The data generated from the aforementioned assays should be systematically organized to facilitate clear interpretation and comparison.

Table 1: Comparative Potency and Selectivity of KRAS G12C Inhibitors (Hypothetical Data)

| Compound | Biochemical Potency (IC50/Kd) | Cellular Potency (p-ERK IC50) | Cell Viability (GI50) | Selectivity (WT/Mutant GI50) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Sotorasib | ~10 nM | ~50 nM | ~100 nM | >100-fold |

| Adagrasib | ~5 nM | ~20 nM | ~50 nM | >150-fold |

This table presents hypothetical data for illustrative purposes. The values for this compound need to be experimentally determined.

Future Directions and Conclusion

This compound represents a promising new scaffold for the development of novel KRAS G12C inhibitors. Its unique combination of a thiophene core and a boronic acid warhead warrants a thorough investigation. The experimental framework provided in this guide offers a clear path for its preclinical characterization.

Future studies should also focus on:

-

Structural Biology: Obtaining a co-crystal structure of the compound bound to KRAS G12C to confirm the binding mode and guide further optimization.

-

In Vivo Efficacy: Evaluating the anti-tumor activity in animal models, such as cell line-derived and patient-derived xenografts.

-

Pharmacokinetics and Toxicology: Assessing the drug-like properties and safety profile of the compound.

References

Sources

- 1. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. globalrph.com [globalrph.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2,5-Dimethylthiophene-3-boronic Acid Derivatives as Potent Anti-Cancer Agents: A Technical Guide

Abstract

The relentless pursuit of novel therapeutic agents with enhanced efficacy and reduced toxicity remains a cornerstone of oncological research. Within this landscape, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. This technical guide delves into the burgeoning field of 2,5-dimethylthiophene-3-boronic acid derivatives as a promising class of anti-cancer agents. We will explore their rational design, synthesis, and multifaceted mechanisms of action, underpinned by their potential to modulate critical oncogenic signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical evidence and a practical framework for the continued investigation of these compelling molecules.

Introduction: The Therapeutic Potential of the Thiophene Scaffold

Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1] The thiophene ring system's unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[1] The introduction of a boronic acid moiety to the thiophene core represents a strategic advancement in the design of novel anti-cancer agents, leveraging the unique chemical reactivity of boron to engage with biological targets.[2]

This guide will specifically focus on derivatives of this compound, a class of compounds that has shown promise in preclinical studies for their ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[3]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives is a critical step in their development as therapeutic agents. While various synthetic routes to thiophene derivatives exist, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, making it highly suitable for generating a library of derivatives for structure-activity relationship (SAR) studies.[4]

A general synthetic approach involves the preparation of a 2,5-dimethylthiophene precursor, followed by borylation to introduce the boronic acid or a boronic ester group. This can be followed by further modifications to the thiophene ring or the boronic acid moiety. For instance, pyrazoline derivatives of 2,5-dimethylthiophene have been synthesized and evaluated for their anti-cancer properties.[5][6]

Below is a generalized workflow for the synthesis of this compound derivatives:

Caption: A generalized workflow for the synthesis of this compound derivatives.

Unraveling the Anti-Cancer Mechanisms of Action

The anti-cancer activity of this compound derivatives is believed to be multifactorial, targeting key pathways that drive tumorigenesis and cell survival. Preclinical evidence suggests the involvement of several interconnected mechanisms.[1][3]

Induction of Apoptosis

A hallmark of effective anti-cancer agents is their ability to induce apoptosis in malignant cells. Studies have shown that this compound can induce apoptosis in human lung and breast cancer cells in a dose-dependent manner.[3] This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells and preventing tumor growth. Boronic acid compounds, in general, have been shown to induce apoptosis in various cancer cell lines, including leukemia.[7][8]

Inhibition of the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Its aberrant activation is a frequent event in many human cancers, making it an attractive target for therapeutic intervention.[9] this compound is thought to exert its anti-cancer effects, at least in part, by inhibiting the PI3K/AKT pathway.[3] By blocking this pathway, these derivatives can effectively halt the pro-survival signals that cancer cells rely on, leading to cell cycle arrest and apoptosis.

The following diagram illustrates the central role of the PI3K/AKT pathway and its inhibition by this compound derivatives:

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Potential as KRAS G12C Inhibitors

The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12C mutation, in particular, has been a challenging target for drug development.[10] There is emerging evidence to suggest that this compound can act as a KRAS G12C inhibitor, opening up a new therapeutic avenue for cancers harboring this specific mutation, such as certain types of pancreatic, colorectal, and lung cancers.[3] Covalent inhibitors that target the mutant cysteine-12 residue have shown promise in disrupting KRAS G12C-driven signaling.[10]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For this compound derivatives, SAR studies are crucial for optimizing their anti-cancer potency and selectivity.[9][11][12]

Key areas of structural modification and their potential impact on activity include:

-

Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with its biological target.[1]

-

The Boronic Acid Moiety: The boronic acid group is essential for the biological activity of these compounds. Modifications to this group, such as esterification, can affect its stability, cell permeability, and interaction with target proteins.[2]

-

Linker and Terminal Groups: For more complex derivatives, the nature of any linker connecting the thiophene-boronic acid core to other chemical moieties will play a critical role in determining the overall pharmacological profile.

Systematic modification of these structural features and subsequent biological evaluation will be key to identifying lead compounds with optimal anti-cancer properties.

Experimental Protocols for In Vitro Evaluation

A robust and standardized set of in vitro assays is essential for characterizing the anti-cancer properties of this compound derivatives.[13]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[3]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[3]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can reveal the effect of a compound on cell cycle progression.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and fix them in cold ethanol.

-

Staining: Treat the cells with RNase A and stain with propidium iodide.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of PI3K/AKT Pathway

Western blotting is a technique used to detect specific proteins in a sample and can be employed to confirm the inhibition of the PI3K/AKT pathway.[1][14][15]

Protocol:

-

Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and downstream effectors (e.g., mTOR).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from in vitro assays should be presented in a structured format.

Table 1: Cytotoxicity of this compound Derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) after 48h |

| Parent Compound | A549 (Lung) | [Insert Value] |

| MCF-7 (Breast) | [Insert Value] | |

| Derivative 1 | A549 (Lung) | [Insert Value] |

| MCF-7 (Breast) | [Insert Value] | |

| Derivative 2 | A549 (Lung) | [Insert Value] |

| MCF-7 (Breast) | [Insert Value] |

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Future Directions and Conclusion

The anti-cancer properties of this compound derivatives represent a promising area of research in oncology drug discovery. Their ability to induce apoptosis and inhibit key signaling pathways like PI3K/AKT, coupled with their potential as KRAS G12C inhibitors, positions them as compelling candidates for further development.

Future research should focus on:

-

Synthesis of diverse libraries of derivatives to conduct comprehensive SAR studies and identify lead compounds with improved potency and selectivity.

-

In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation in relevant animal models of cancer to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

-

Exploration of combination therapies with existing anti-cancer drugs to identify synergistic interactions and overcome potential resistance mechanisms.

References

-

Bentham Science. A Review on Anticancer Activities of Thiophene and Its Analogs. Available from: [Link]

-

PubMed. A Review on Anticancer Activities of Thiophene and Its Analogs. Available from: [Link]

-

ResearchGate. Western blot analysis of the PI3K/AKT/mTORC1 signaling pathway. SCs.... Available from: [Link]

-

ResearchGate. Western blot analyses of the PI3K/Akt pathway. A, cells were exposed to.... Available from: [Link]

-

PubMed. Synthesis and biological evaluation of substituted thiophene derivatives. Available from: [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Available from: [Link]

-

ResearchGate. Western blot analysis of PI3K and Akt in cells treated with LY294002.... Available from: [Link]

-

ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Available from: [Link]

-

RSC Publishing. Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. Available from: [Link]

-

GlobalRPH. KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. Available from: [Link]

-

ResearchGate. Assays Used in vitro to Study Cancer Cell Lines. Available from: [Link]

-

ResearchGate. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF. Available from: [Link]

-

PubMed Central. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line. Available from: [Link]

-

PubMed Central. In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa). Available from: [Link]

-

PubMed Central. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Available from: [Link]

-

MD Anderson Cancer Center. Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. Available from: [Link]

-

OUCI. Synthesis and Biological Evaluation of Thiophene and Its Derivatives. Available from: [Link]

-

PubMed. Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship. Available from: [Link]

-

MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

-

PubMed. Betulinic acid derivatives as anticancer agents: structure activity relationship. Available from: [Link]

-

ResearchGate. General structure of compounds and analysis of the structure–affinity relationship.... Available from: [Link]

-

PubMed. In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. Available from: [Link]

Sources

- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of Thiophene Boronic Acids in Modern Organic Synthesis

Abstract: Thiophene-containing molecules are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and biological activity.[1][2] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as the preeminent method for constructing C-C bonds using these heterocycles.[3][4] Central to this chemistry is the thiophene boronic acid, a versatile yet sometimes challenging reagent. This guide provides an in-depth analysis of the factors governing the reactivity of the boronic acid group on the thiophene ring. We will explore the nuances of positional isomerism, electronic and steric effects, and the pervasive challenge of protodeboronation. Through a synthesis of mechanistic principles and field-proven protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to master the application of these vital building blocks.

Introduction: The Strategic Importance of Thiophene Scaffolds

The thiophene ring is a "privileged" structure in drug design, appearing in numerous FDA-approved therapeutics for conditions ranging from inflammation and cancer to neuropsychiatric disorders.[1][5] Its ability to act as a bioisostere for a phenyl ring, while possessing distinct electronic characteristics and metabolic profiles, makes it an invaluable component in molecular design.[6] In materials science, oligo- and polythiophenes are cornerstones of organic electronics, forming the basis for semiconductors used in organic light-emitting diodes (OLEDs) and photovoltaic cells.[7][8]

The widespread use of these scaffolds is largely enabled by the efficiency of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most utilized due to its mild conditions and the relatively low toxicity of boron reagents.[9][10] Thiophene boronic acids and their ester derivatives are the key reagents in these transformations, making a deep understanding of their reactivity paramount for successful and reproducible synthesis.[7]

Fundamental Reactivity in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][11] The reactivity of the thiophene boronic acid is most critical during the transmetalation step, where the thiophene group is transferred from the boron atom to the palladium center.

For transmetalation to occur efficiently, the boronic acid must first be activated by a base.[12] The base (e.g., carbonate, phosphate, or hydroxide) coordinates to the Lewis acidic boron atom, forming a more nucleophilic "ate" complex (a boronate).[10][12] This activation increases the electron density on the thiophene ring, facilitating its transfer to the electrophilic Pd(II) center. The choice of base is critical; it must be strong enough to form the boronate but not so harsh as to promote side reactions.

Factors Influencing the Reactivity of Thiophene Boronic Acids

The success and efficiency of a coupling reaction involving a thiophene boronic acid are not guaranteed. Reactivity is governed by a subtle interplay of positional isomerism, electronic effects, and steric hindrance.

Positional Isomerism: 2-Thienyl vs. 3-Thienyl Boronic Acid

A frequent choice in synthesis is between 2-thienylboronic acid and 3-thienylboronic acid. While structurally similar, their reactivity can differ significantly.[3]

-

Electronic Effects: The carbon at the 2-position (alpha to the sulfur) of the thiophene ring is generally more electron-rich and nucleophilic than the carbon at the 3-position (beta to the sulfur).[3] This inherent electronic property can lead to a faster rate of transmetalation for 2-thienylboronic acid compared to its 3-thienyl counterpart under identical conditions.

-

Experimental Observations: Comparative studies, though often substrate-dependent, frequently show that 2-thienylboronic acid provides slightly higher yields in Suzuki-Miyaura couplings.[3] For instance, in a micellar coupling with various bromoanilines, 2-thienylboronic acid consistently gave yields that were either comparable to or slightly higher than 3-thienylboronic acid.[3]

| Coupling Partner | Boronic Acid Isomer | Product | Yield (%)[3] |

| 2-Bromoaniline | 2-Thienylboronic acid | 2-(2-Thienyl)aniline | 86 |

| 2-Bromoaniline | 3-Thienylboronic acid | 2-(3-Thienyl)aniline | 81 |

| 3-Bromoaniline | 2-Thienylboronic acid | 3-(2-Thienyl)aniline | 98 |

| 3-Bromoaniline | 3-Thienylboronic acid | 3-(3-Thienyl)aniline | 85 |

| 4-Bromoaniline | 2-Thienylboronic acid | 4-(2-Thienyl)aniline | 95 |

| 4-Bromoaniline | 3-Thienylboronic acid | 4-(3-Thienyl)aniline | 92 |

Field Insight: While 2-thienylboronic acid is often the more reactive partner, this is not a universal rule. The electronic nature of the coupling partner (the aryl halide) can modulate this reactivity. Highly electron-deficient aryl halides may couple more effectively with the more nucleophilic 2-isomer, while other substrates may show less differentiation. Always consider empirical optimization for a new substrate pair.

Electronic and Steric Effects of Substituents

Substituents on the thiophene ring can dramatically alter the reactivity of the boronic acid group.

-

Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy increase the electron density of the thiophene ring. This enhances the nucleophilicity of the carbon attached to boron, generally accelerating the rate of transmetalation.

-

Electron-Withdrawing Groups (EWGs): Groups such as formyl, nitro, or cyano decrease the ring's electron density. This makes the carbon-boron bond less nucleophilic, which can significantly slow down the transmetalation step and may require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve good conversion.[13]

-

Steric Hindrance: Bulky substituents adjacent to the boronic acid group (at the 3-position for a 2-thienylboronic acid, for example) can sterically impede the approach of the boronic acid to the palladium complex. This hindrance can slow or even prevent the transmetalation step, leading to low yields. In such cases, using smaller, less hindered phosphine ligands on the palladium catalyst (e.g., P(t-Bu)3) or using a ligandless system might be beneficial.

The Critical Challenge: Protodeboronation

The single most common failure mode in Suzuki-Miyaura couplings with heteroaromatic boronic acids is protodeboronation .[14] This is an undesired side reaction where the carbon-boron bond is cleaved by a proton source (often water in the reaction mixture) and replaced with a carbon-hydrogen bond, effectively destroying the reagent.[14]

Ar-B(OH)₂ + H⁺ → Ar-H + B(OH)₂⁺

Thiophene boronic acids, particularly those with electron-donating groups or certain substitution patterns, can be highly susceptible to this decomposition pathway.[15][16]

Mechanisms and Influencing Factors

Protodeboronation can be catalyzed by acid or base and is highly dependent on pH.[14][17]

-

Base-Catalyzed: Under the basic conditions typical for Suzuki coupling, the formation of the boronate species, while necessary for transmetalation, also makes the carbon-boron bond more susceptible to cleavage, especially at elevated temperatures.[15][17] Thienylboronic acids are reported to be most rapidly protodeboronated at pH > 10.[15]

-

Catalyst-Mediated: The palladium catalyst itself can sometimes facilitate protodeboronation.

-

Temperature: Higher reaction temperatures significantly accelerate the rate of protodeboronation.[18]

Mitigation Strategies

Successfully using sensitive thiophene boronic acids requires a proactive strategy to minimize protodeboronation.

-

Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy.[19] MIDA boronates are particularly robust and participate in a "slow-release" of the active boronic acid under basic conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[19]

-

Careful Choice of Base: Use the mildest base that can effectively promote the reaction. Often, K₃PO₄ or K₂CO₃ are preferred over stronger bases like NaOH or Cs₂CO₃ for sensitive substrates.[3]

-

Anhydrous Conditions: Minimizing water is crucial. Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (Argon or Nitrogen), can suppress the rate of protodeboronation.[19]

-

Lower Reaction Temperatures: Employ highly active catalyst systems that can operate at lower temperatures. Modern catalysts based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often allow reactions to proceed efficiently at room temperature or slightly elevated temperatures (40-80 °C), preserving the integrity of the boronic acid.[12][13]

-

Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure of the boronic acid to destabilizing conditions.

Experimental Protocols

The following sections provide validated, step-by-step methodologies for key workflows.

Protocol: General Suzuki-Miyaura Coupling with 2-Thienylboronic Acid

This protocol is a robust starting point for the coupling of an aryl bromide with 2-thienylboronic acid, using a modern, highly active catalyst system.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

2-Thienylboronic acid (1.5 mmol, 1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (Spherical-phos) ligand (0.04 mmol, 4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Degassed Water (0.5 mL)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, 2-thienylboronic acid, and K₃PO₄.

-

Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of anhydrous dioxane. The solution should turn from pale yellow to a darker color.

-

Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the anhydrous dioxane and degassed water to the Schlenk flask via syringe. Then, add the prepared catalyst solution.

-

Degassing: Bubble Argon or Nitrogen gas through the reaction mixture for 10-15 minutes to ensure all oxygen is removed.

-

Reaction: Heat the mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the consumption of the aryl bromide.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol: Protection as a MIDA Boronate Ester to Prevent Protodeboronation

This procedure converts a sensitive thienylboronic acid to its more stable MIDA ester, ideal for challenging coupling reactions.[19]

Materials:

-

3-Thienylboronic acid (10 mmol, 1.0 equiv)

-

N-methyliminodiacetic acid (10 mmol, 1.0 equiv)

-

Toluene (50 mL)

-

Dimethylformamide (DMF, 2-3 drops, as catalyst)

Procedure:

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-thienylboronic acid, N-methyliminodiacetic acid, and toluene.

-

Azeotropic Removal of Water: Add the DMF catalyst. Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

-

Reaction Completion: Continue refluxing until no more water is collected (typically 2-4 hours).

-

Isolation: Cool the reaction mixture to room temperature. The MIDA ester product often crystallizes out of solution. If not, concentrate the toluene under reduced pressure.

-

Use: The resulting crude 3-thienylboronic acid MIDA ester is typically a stable, crystalline solid that can be used directly in the subsequent Suzuki-Miyaura coupling without further purification.

Conclusion and Future Outlook

Thiophene boronic acids are indispensable reagents in the synthesis of high-value molecules for pharmaceuticals and advanced materials. Their reactivity, however, is a complex function of isomerism, electronics, and reaction conditions. A thorough understanding of these principles, particularly the mechanisms of the desired Suzuki-Miyaura coupling and the undesired protodeboronation side reaction, is essential for success. By employing modern, highly active catalysts, carefully selecting reaction parameters, and utilizing protective strategies like MIDA esters for sensitive substrates, chemists can overcome the inherent challenges. As the demand for complex thiophene-containing architectures continues to grow, a mastery of the reactivity of these fundamental building blocks will remain a critical skill for innovation in chemical synthesis.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(7), 4490–4514. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

-

Yokoyama, A., Miyakoshi, R., & Yokozawa, T. (2004). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 45(10), 1831-1839. Retrieved from [Link]

-

Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

-

MDPI Encyclopedia. (n.d.). Thiophene-Based Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. Retrieved from [Link]

-

Butkus, E., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4629. Retrieved from [Link]

-

Cox, P. A., et al. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 51(5), 1111–1122. Retrieved from [Link]

-

Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(28), 8994–9002. Retrieved from [Link]

-

Siddiqui, Z. N., et al. (2020). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Chemistry, 24(1), 2-15. Retrieved from [Link]

-